"Octan-2-yl carbonochloridate" synthesis and characterization
"Octan-2-yl carbonochloridate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Octan-2-yl Carbonochloridate
This technical guide provides a comprehensive overview of the synthesis and characterization of Octan-2-yl carbonochloridate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.
Introduction
Octan-2-yl carbonochloridate, also known as 2-octyl chloroformate, is an important chemical intermediate. Its bifunctional nature, possessing both a reactive chloroformate group and a secondary octyl chain, makes it a valuable building block for the introduction of the 2-octyloxycarbonyl moiety in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound is typically achieved by the reaction of 2-octanol with a phosgene equivalent, such as triphosgene, which offers a safer alternative to the highly toxic phosgene gas.
Physicochemical Properties
A summary of the key physicochemical properties of Octan-2-yl carbonochloridate is presented in Table 1.
Table 1: Physicochemical Properties of Octan-2-yl Carbonochloridate
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇ClO₂ | [1][2] |
| Molecular Weight | 192.68 g/mol | [1][2] |
| CAS Number | 15586-11-5 | [1][2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 211 °C at 760 mmHg | [3] |
| Density | 1.003 g/cm³ | [3] |
Synthesis of Octan-2-yl Carbonochloridate
The synthesis of Octan-2-yl carbonochloridate can be effectively carried out by the reaction of 2-octanol with triphosgene in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.[4][5] This method avoids the direct handling of hazardous phosgene gas.
Experimental Protocol
A detailed experimental protocol for the synthesis of Octan-2-yl carbonochloridate is provided below. This protocol is based on established methods for the synthesis of secondary alkyl chloroformates using triphosgene.[5][6]
Reaction Scheme:
3 C₈H₁₈O + (Cl₃CO)₂CO → 3 C₉H₁₇ClO₂ + 2 HCl + CO₂
Materials and Reagents:
-
2-Octanol
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Celite
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-octanol in anhydrous dichloromethane.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred solution of 2-octanol.
-
Addition of Pyridine: A solution of anhydrous pyridine in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature while stirring is continued. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of Celite, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure Octan-2-yl carbonochloridate.
Table 2: Representative Reaction Parameters for the Synthesis of Octan-2-yl Carbonochloridate
| Parameter | Value |
| Stoichiometry (2-Octanol : Triphosgene : Pyridine) | 3 : 1.1 : 3.3 |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Purification Method | Vacuum Distillation |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of Octan-2-yl carbonochloridate.
Characterization
The structure and purity of the synthesized Octan-2-yl carbonochloridate are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Representative Spectral Data
Table 3: Representative Spectroscopic Data for the Characterization of a Secondary Alkyl Chloroformate
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | δ 4.8-5.2 (m, 1H, -CH-O-), 1.5-1.8 (m, 2H, -CH₂-), 1.2-1.5 (m, 8H, -(CH₂)₄-), 1.2-1.4 (d, 3H, -CH₃), 0.8-1.0 (t, 3H, -CH₃) |
| ¹³C NMR | δ 150-155 (C=O), 75-85 (-CH-O-), 30-40 (-CH₂-), 20-30 (-CH₂-), 10-20 (-CH₃) |
| IR (neat) | 2960-2850 cm⁻¹ (C-H stretch), 1780-1770 cm⁻¹ (C=O stretch, chloroformate), 1170-1150 cm⁻¹ (C-O stretch) |
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of Octan-2-yl carbonochloridate.
Safety and Handling
Octan-2-yl carbonochloridate is expected to be a reactive and potentially hazardous compound. Chloroformates are generally corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide outlines a reliable and safe method for the synthesis of Octan-2-yl carbonochloridate using triphosgene. The provided experimental protocol and characterization data serve as a valuable resource for chemists involved in organic synthesis. The use of triphosgene as a phosgene substitute significantly enhances the safety of the procedure, making it suitable for laboratory and industrial applications.
References
- 1. Page loading... [guidechem.com]
- 2. Octan-2-yl carbonochloridate | C9H17ClO2 | CID 12601447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
